molecular formula C8H9N5 B8540568 3-(1H-pyrazol-4-yl)-pyridine-2,6-diamine

3-(1H-pyrazol-4-yl)-pyridine-2,6-diamine

Cat. No.: B8540568
M. Wt: 175.19 g/mol
InChI Key: XFAQOALXMPZPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Pyrazol-4-yl)-pyridine-2,6-diamine is a heterocyclic compound featuring a pyridine core substituted with amino groups at positions 2 and 6, and a pyrazole moiety at position 3. The compound’s pyridine-2,6-diamine backbone is structurally analogous to intermediates used in microbial oxidation studies, though its pyrazole substituent may alter reactivity compared to simpler derivatives .

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

3-(1H-pyrazol-4-yl)pyridine-2,6-diamine

InChI

InChI=1S/C8H9N5/c9-7-2-1-6(8(10)13-7)5-3-11-12-4-5/h1-4H,(H,11,12)(H4,9,10,13)

InChI Key

XFAQOALXMPZPOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C2=CNN=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-2,6-Diamine Derivatives

Pyridine-2,6-diamine itself lacks the pyrazole substituent present in the target compound. Evidence from microbial oxidation studies shows that pyridine-2,6-diamine is resistant to enzymatic transformation by Burkholderia sp. This contrasts with other pyridine derivatives (e.g., pyridin-5-ols), which undergo successful oxidation . The addition of the pyrazole group in 3-(1H-pyrazol-4-yl)-pyridine-2,6-diamine may introduce steric hindrance or electronic effects that further modulate reactivity, though specific data are absent in the provided evidence.

Halogen-Substituted Pyrazole-Phenylmethyl Derivatives

A patent describes halogenated N-[3-(1H-pyrazol-4-yl)phenylmethyl]sulfonamide derivatives as pesticides . While these compounds share the pyrazole-phenylmethyl motif with the target compound, their sulfonamide functional groups and halogen substituents distinguish their applications and bioactivity. The pyridine-2,6-diamine core in the target compound may enhance solubility or binding affinity compared to benzene-ring-based analogs.

Coumarin-Linked Pyrazole-Pyrimidine Hybrids

Synthetic heterocycles such as 4i and 4j (from ) incorporate pyrazole and pyrimidine moieties but lack the pyridine-2,6-diamine scaffold. These compounds exhibit structural complexity through coumarin and tetrazole linkages, which may enhance fluorescence or metal-chelation properties. In contrast, this compound’s simpler structure could favor synthetic accessibility and pharmacokinetic optimization.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Substituents/Functional Groups Observed Reactivity/Applications Evidence Source
Pyridine-2,6-diamine Pyridine -NH₂ at positions 2 and 6 Resists microbial oxidation; polymerizes under oxidative conditions
Target Compound Pyridine + pyrazole -NH₂ at 2,6; pyrazole at 3 Potential pesticidal/medicinal uses (inferred from analogs)
Halogenated sulfonamide derivatives Benzene + pyrazole -SO₂NH₂; halogen substituents Broad-spectrum pesticides
Coumarin-pyrazole-pyrimidine hybrids Pyrimidine + pyrazole Coumarin, tetrazole, and phenyl groups Fluorescence; synthetic intermediates

Research Findings and Limitations

  • Reactivity Insights : The pyridine-2,6-diamine backbone’s resistance to microbial oxidation (as seen in Burkholderia sp. MAK1) suggests that this compound may require tailored catalysts or conditions for functionalization .
  • Application Potential: Structural analogs in patent literature imply pesticidal or veterinary applications, but direct evidence for the target compound’s bioactivity is lacking .
  • Synthetic Challenges : Heterocyclic hybrids (e.g., coumarin-linked systems) demonstrate the feasibility of integrating pyrazole into complex architectures, but scalability and stability data for the target compound remain unaddressed .

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